![molecular formula C16H10N2OS2 B2592119 N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681174-02-7](/img/structure/B2592119.png)
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide, also known as BTA-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BTA-1 is a heterocyclic compound that contains both benzothiazole and benzothiophene moieties in its structure. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Influence on Binding Affinity
Studies have investigated the influence of BZP’s arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity. The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity toward 5-HT1A sites .
Replacing Nitrogen by Sulfur
One-electron oxidation of BZP is predicted to involve preferentially the C6-OH group, leading to (5-hydroxy-1-benzothiophen-6-yl)oxidanyl. The isomeric (6-hydroxy-1-benzothiophen-5-yl)oxidanyl (in water) is about 1.9 kcal/mol higher in free energy .
Mechanism of Action
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide is the collapsin response mediator protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain . It achieves this control of nociceptive signaling by regulating voltage-gated calcium and sodium channels .
Mode of Action
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide: interacts with its target, CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction could influence the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .
Biochemical Pathways
The biochemical pathways affected by N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide are likely related to the regulation of CRMP2 and its control over voltage-gated ion channels . The downstream effects of this interaction could include changes in nociceptive signaling, potentially influencing the expression of chronic pain .
Result of Action
The molecular and cellular effects of N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide ’s action are likely related to its interaction with CRMP2 and the subsequent changes in voltage-gated ion channel function . These changes could potentially alter nociceptive signaling, influencing the expression of chronic pain .
properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-16(11-1-3-13-15(8-11)21-9-17-13)18-12-2-4-14-10(7-12)5-6-20-14/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZCGAHKPYQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)SC=C4)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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